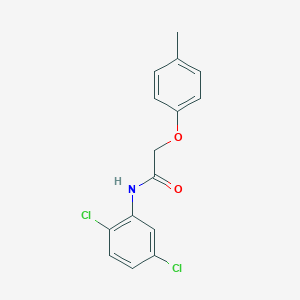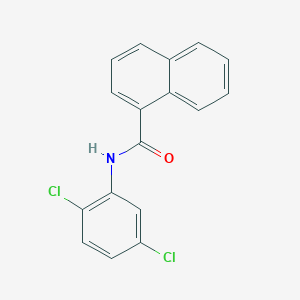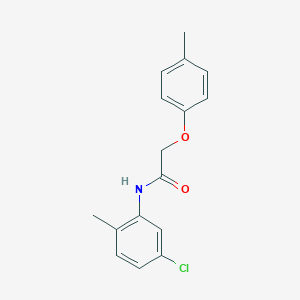
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound characterized by the presence of a nitrophenyl group, a piperidinosulfonyl group, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Piperidinosulfonyl Group: This step involves the sulfonylation of the benzamide core with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Nitration of the Phenyl Ring: The final step is the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Aplicaciones Científicas De Investigación
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(4-nitrophenyl)-3-(morpholinosulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N~1~-(4-nitrophenyl)-3-(pyrrolidinosulfonyl)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidinosulfonyl group, which can impart different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets or materials.
Propiedades
Fórmula molecular |
C18H19N3O5S |
|---|---|
Peso molecular |
389.4g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-15-7-9-16(10-8-15)21(23)24)14-5-4-6-17(13-14)27(25,26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22) |
Clave InChI |
GCLMTPSHESIMBF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Phenylethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401135.png)




